Delamanid metabolite M8
Description
Contextualization of Delamanid's Prodrug Nature and Metabolic Activation
Delamanid's mechanism of action is not direct but relies on its transformation within the body. drugbank.com It is a prodrug, meaning it is administered in an inactive form and requires biotransformation to become pharmacologically active. drugbank.com This activation is a key step in its antimycobacterial effects. The initial and primary metabolism of Delamanid is a unique process, predominantly carried out by serum albumin rather than the more common cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.gov This interaction with albumin leads to the hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid, yielding the first major metabolite, M1 (DM-6705). drugbank.comnih.gov This initial conversion is the critical starting point for the entire metabolic cascade of Delamanid. researchgate.netnih.gov
Rationale for Comprehensive Investigation of Delamanid Metabolites in Academic Research
The study of Delamanid's metabolites is crucial for several scientific reasons. Understanding the complete metabolic profile helps in elucidating the full spectrum of the drug's effects, both therapeutic and otherwise. While the parent drug and its primary active forms are of obvious interest, the subsequent metabolites can also possess biological activity, contribute to drug-drug interactions, or have toxicological implications. For instance, the main metabolite of Delamanid, DM-6705, is thought to be largely responsible for the QTc prolongation observed in some patients. drugbank.comdovepress.com Therefore, a thorough investigation of all metabolites, including M8, is essential for a comprehensive understanding of Delamanid's disposition in the body and to ensure its safe and effective use. Research has identified a total of eight metabolites (M1-M8) in plasma following the administration of Delamanid. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1202876-00-3 |
|---|---|
Molecular Formula |
C23H23F3N2O6 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(5S)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C23H23F3N2O6/c1-22(20(29)27-21(30)34-22)14-31-16-4-2-15(3-5-16)28-12-10-18(11-13-28)32-17-6-8-19(9-7-17)33-23(24,25)26/h2-9,18H,10-14H2,1H3,(H,27,29,30)/t22-/m0/s1 |
InChI Key |
GRRLCOLFIQJMNI-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Elucidation of Delamanid Metabolite M8 Biotransformation Pathways
Parent Drug Delamanid Initial Metabolic Transformation
The metabolism of Delamanid begins with a distinctive transformation that sets it apart from many other drugs, which are primarily processed by hepatic enzymes. This initial step is crucial as it forms the precursor for all subsequent metabolic pathways.
Albumin-Mediated Hydrolytic Cleavage to Form Primary Metabolite M1 (DM-6705)
Delamanid's metabolic journey is initiated not in the liver, but in the plasma. The parent drug is predominantly metabolized by serum albumin through a hydrolytic cleavage of its 6-nitro-2,3-dihydroimidazo[2,1-b] oxazole (B20620) moiety nih.govnih.gov. This reaction is mediated by the protein itself, a process that is notably independent of the cytochrome P450 (CYP) enzyme system researchgate.net. The result of this cleavage is the formation of the primary and major metabolite, M1, also known as DM-6705 nih.govnih.govnih.govdiva-portal.orgnih.gov. Research has confirmed that human serum albumin is the principal protein responsible for this conversion, which follows Michaelis-Menten kinetics nih.gov. This extrahepatic metabolism is a key feature of Delamanid's pharmacokinetics researchgate.net.
Subsequent Biotransformation of M1 by Cytochrome P450 Enzymes
Once formed, the primary metabolite M1 (DM-6705) serves as the critical starting point for several subsequent metabolic pathways researchgate.netnih.gov. Unlike the parent drug, the further biotransformation of M1 is dependent on the hepatic cytochrome P450 enzyme system researchgate.net. While multiple CYP enzymes may play a minor role, CYP3A4 has been identified as the main enzyme involved in the downstream metabolism of M1 researchgate.netnih.gov. This transition from a non-CYP-mediated activation to a CYP-dependent series of reactions highlights the intricate nature of Delamanid's breakdown in the body. In total, eight metabolites, designated M1 through M8, have been identified in plasma following repeated administration of Delamanid researchgate.netnih.gov.
Detailed Pathway Elucidation of Delamanid Metabolite M8 Formation
Among the various metabolic routes originating from M1, one specific pathway leads to the formation of the ketone metabolite M8. This pathway involves several sequential enzymatic steps.
Hydrolysis and Deamination of the Oxazole Amine to Form M4 (DM-6704)
Following its formation from Delamanid, M1 can enter a metabolic pathway that begins with the hydrolysis and deamination of its oxazole amine group. This reaction results in the formation of metabolite M4 (DM-6704) nih.gov. This step represents a significant structural modification of the M1 metabolite and directs the biotransformation down the specific path toward M8 nih.gov.
Sequential Hydroxylation Reactions Leading to M6 ((4R,5S)-DM-6721) and M7 ((4S,5S)-DM-6722)
After the formation of M4, the metabolic cascade continues with successive hydroxylation reactions. These steps lead to the creation of metabolites M6 ((4R,5S)-DM-6721) and M7 ((4S,5S)-DM-6722) nih.gov. These hydroxylated intermediates are the direct precursors to the final metabolite in this specific pathway.
Terminal Oxidation of Oxazole to Yield Ketone Metabolite M8 ((S)-DM-6717)
The final step in this biotransformation sequence is the oxidation of the hydroxylated intermediates, M6 and M7, to yield the terminal ketone metabolite M8 ((S)-DM-6717) nih.gov. This oxidation reaction is mediated by the enzyme CYP3A4 drugbank.comdrugbank.com. The formation of this ketone represents the culmination of this particular metabolic route for Delamanid nih.gov.
Summary of Metabolite Formation
| Metabolite Code | Compound Name/Designation | Precursor | Key Metabolic Process | Primary Enzyme/Protein |
|---|---|---|---|---|
| M1 | DM-6705 | Delamanid | Hydrolytic Cleavage | Serum Albumin |
| M4 | DM-6704 | M1 (DM-6705) | Hydrolysis and Deamination | Not Specified |
| M6 | (4R,5S)-DM-6721 | M4 (DM-6704) | Hydroxylation | Not Specified |
| M7 | (4S,5S)-DM-6722 | M4 (DM-6704) | Hydroxylation | Not Specified |
| M8 | (S)-DM-6717 | M6 / M7 | Oxidation | CYP3A4 |
Advanced Analytical and Structural Characterization of Delamanid Metabolite M8
Methodologies for Detection and Quantification of M8 in Biological Matrices
The accurate quantification of Delamanid metabolite M8 in complex biological matrices is paramount for understanding the pharmacokinetics of the parent drug. To this end, sophisticated analytical techniques have been developed and validated, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the cornerstone.
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for M8 Detection
LC-MS/MS has emerged as the definitive method for the sensitive and selective quantification of M8 in various biological samples, including plasma, cerebrospinal fluid (CSF), and hair. This technique offers high specificity by monitoring unique precursor-to-product ion transitions for the analyte and an internal standard.
Detection is typically performed on a triple-quadrupole tandem mass spectrometer using positive ion electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. For M8 (DM-6705), a common MRM transition monitored is m/z 466.5 → 352.0. The use of an internal standard, such as OPC-14714, is crucial for ensuring accuracy and precision by correcting for variability during sample preparation and analysis.
Sample preparation is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). For instance, a method for analyzing M8 in CSF involved protein precipitation followed by on-line SPE, which demonstrated high extraction recoveries of over 98%.
Development and Validation of Chromatographic Separation Techniques for M8
Effective chromatographic separation is essential to resolve M8 from the parent drug, other metabolites, and endogenous matrix components, thereby preventing ion suppression and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques.
Various analytical columns have been successfully utilized for the separation of M8. For example, a Waters Xterra MS C18 column has been used for chromatographic separation in CSF analysis, while a Phenomenex Gemini-NX C18 column was employed for on-line solid-phase extraction. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like methanol (B129727) or acetonitrile. The total run time for these methods is generally short, often under 10 minutes, allowing for high-throughput analysis.
Table 1: Examples of Chromatographic Conditions for M8 (DM-6705) Analysis
| Parameter | Method 1 (CSF) | Method 2 (Hair) |
| Analytical Column | Waters Xterra MS C18 (5.0 μm, 100 mm × 2.1 mm) | Not specified |
| Mobile Phase | Gradient elution | Gradient elution |
| Flow Rate | 300 μL/min | Not specified |
| Total Run Time | 7.5 minutes | 5.5 minutes |
| Internal Standard | OPC-14714 | OPC-14714 |
| Reference |
Spectroscopic and Other Advanced Techniques for Structural Elucidation of M8
The initial identification and structural confirmation of metabolites like M8 rely on a combination of mass spectrometry and other spectroscopic techniques. While LC-MS/MS is the workhorse for quantification, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the metabolite.
The metabolism of Delamanid is known to produce eight metabolites (M1-M8) through the cleavage of the imidazooxazole (B14894385) moiety. The primary metabolite, M1 (DM-6705), is formed by the hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole part of the Delamanid molecule. This initial structural information is typically obtained through the interpretation of mass spectral data.
While detailed public-domain reports on the specific application of advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for the de novo structural elucidation of this compound are scarce, it is a standard and invaluable tool in drug metabolism studies for confirming the precise structure and stereochemistry of metabolites.
Bioanalytical Method Validation for M8 in Preclinical Research Samples
To ensure the reliability of pharmacokinetic data, the bioanalytical methods used to quantify M8 in preclinical samples must undergo rigorous validation according to regulatory guidelines. This validation process assesses several key parameters:
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The accuracy of the method is determined by comparing the measured concentration to a known true value, while precision measures the reproducibility of the results. For M8, within-run and between-run accuracy and precision are typically evaluated at multiple concentration levels, with acceptance criteria generally within ±15% (or ±20% at the lower limit of quantification).
Calibration Curve: The relationship between the instrument response and the concentration of the analyte is established using a calibration curve. For M8, linear dynamic ranges have been established in various matrices, for example, 0.03–21 ng/mg in hair and 0.300–30.0 ng/mL in CSF.
Recovery: The efficiency of the extraction process is assessed to ensure that it is consistent and reproducible across the concentration range.
Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Table 2: Bioanalytical Method Validation Parameters for M8 (DM-6705) in Hair
| Validation Parameter | Result |
| Linear Dynamic Range | 0.03–21 ng/mg |
| Lower Limit of Detection (LOD) | 0.003 ng/mg |
| Within-Run Accuracy | 4.59% to 11.04% |
| Between-Run Accuracy | 5.88% to 12.94% |
| Reference |
In Vitro Biochemical and Biological Activity Characterization of Delamanid Metabolite M8
Assessment of In Vitro Anti-Mycobacterial Activity Profile of M8
Delamanid, a prodrug, is activated by the mycobacterial F420 coenzyme system to exert its anti-tubercular effect. This activation leads to the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. While Delamanid itself shows potent in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC90) ranging from 0.006 µg/mL to 0.05 µg/mL, studies on its metabolites have shown they possess weaker anti-TB activity. Specific MIC values for metabolite M8 against M. tuberculosis are not detailed in the reviewed literature, which primarily focuses on the parent compound and earlier-stage metabolites. The general understanding is that the metabolites, including M8, are considered to have poor anti-TB activity compared to the parent drug.
Investigation of M8 Interactions with Mycobacterial Biochemical Pathways In Vitro
The mechanism of action of Delamanid involves the inhibition of methoxy-mycolic and keto-mycolic acid synthesis. This is achieved through a reactive intermediate metabolite formed after the activation of Delamanid by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This reactive intermediate is considered pivotal for the drug's efficacy. While Delamanid is known to disrupt the synthesis of these crucial cell wall components, leading to bacterial cell death, there is no specific evidence to suggest that metabolite M8 directly interacts with or inhibits mycobacterial biochemical pathways in a similar manner. The anti-mycobacterial action is primarily attributed to the activated form of the parent drug.
Evaluation of M8 as a Substrate or Inhibitor for Drug-Metabolizing Enzymes In Vitro
The potential for drug-drug interactions is a critical consideration in the treatment of tuberculosis, which often involves combination therapy. In vitro studies have been conducted to evaluate the interaction of Delamanid and its metabolites with cytochrome P450 (CYP) enzymes. Delamanid itself is not metabolized by CYP enzymes and does not show significant inhibitory effects on major CYP isoforms. nih.gov
While specific data for M8 is limited, studies on the collective group of Delamanid metabolites indicate that they may inhibit some CYP isoforms. However, these inhibitory effects were only observed at concentrations significantly higher than those found in human plasma during clinical trials. nih.gov Therefore, it is considered unlikely that metabolite M8 would cause clinically relevant drug-drug interactions through inhibition of CYP enzymes. nih.gov Delamanid's metabolism is primarily initiated by plasma albumin, leading to the formation of M1, which is then further metabolized by enzymes including CYP3A4. nih.govdrugbank.com
Table 1: Summary of In Vitro Evaluation of Delamanid Metabolites with CYP Enzymes
| Compound | Interaction with CYP Enzymes | Clinical Relevance |
|---|---|---|
| Delamanid | No significant inhibition or metabolism by major CYP isoforms. nih.govnih.gov | Low risk of clinically relevant drug-drug interactions. |
Assessment of M8 Interactions with Drug Transporters In Vitro (e.g., ABC, SLC Transporters)
Drug transporters play a crucial role in the absorption, distribution, and excretion of drugs. In vitro studies have assessed the potential of Delamanid and its main metabolites to act as substrates or inhibitors of various transporters, including ATP-binding cassette (ABC) and solute carrier (SLC) transporters.
Delamanid itself was not found to be a substrate for major efflux transporters like P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP), nor for various SLC transporters. nih.gov1stoncology.com Studies have evaluated four main metabolites (M1, M2, M3, and M4) for their interactions with these transporters. While M1 and M2 showed some inhibitory effects on P-gp and BCRP, these occurred at concentrations well above those observed clinically. nih.gov1stoncology.comnih.gov Notably, metabolites M3 and M4 did not affect the activities of any of the tested transporters. nih.gov1stoncology.comnih.gov Specific in vitro data for metabolite M8's interaction with drug transporters is not available in the reviewed literature.
Table 2: In Vitro Interaction of Delamanid Metabolites with Drug Transporters
| Metabolite | Transporter Interaction | IC50 Values |
|---|---|---|
| M1 | Inhibited P-gp and BCRP mediated transport. nih.gov1stoncology.comnih.gov | 4.65 µmol/L (P-gp) and 5.71 µmol/L (BCRP). nih.gov1stoncology.comnih.gov |
| M2 | Inhibited P-gp and BCRP mediated transport. nih.gov1stoncology.comnih.gov | 7.80 µmol/L (P-gp) and 6.02 µmol/L (BCRP). nih.gov1stoncology.comnih.gov |
| M3 | Did not affect the activities of any transporters tested. nih.gov1stoncology.comnih.gov | Not applicable. |
| M4 | Did not affect the activities of any transporters tested. nih.gov1stoncology.comnih.gov | Not applicable. |
Preclinical Pharmacokinetic Disposition of Delamanid Metabolite M8 in Animal Models
Systemic Exposure and Concentration Profiles of M8 in Preclinical Animal Models
Detailed systemic exposure data and concentration-time profiles for delamanid metabolite M8 are not extensively reported across multiple preclinical models in the available scientific literature. Most pharmacokinetic studies have centered on the parent drug and the more abundant metabolite, DM-6705 (M1). researchgate.netnih.gov
However, a specific study investigating the central nervous system pharmacokinetics of delamanid in a rabbit model did quantify M8 ((S)-DM-6717). nih.gov In this research, plasma concentrations of DM-6717 were measured following a single oral dose of delamanid. nih.gov While the study confirms the presence and quantification of this metabolite in rabbit plasma, the specific pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are contained within the supplemental data of the publication and are not detailed in the main text. nih.gov
| Parameter | Value (Unit) | Source |
|---|---|---|
| Cmax (Maximum Concentration) | Data not available | nih.gov |
| Tmax (Time to Cmax) | Data not available | nih.gov |
| AUC (Area Under the Curve) | Data not available | nih.gov |
Absorption and Distribution Studies of M8 in Various Animal Tissues and Fluids
A key study in rabbits specifically quantified the DM-6717 (M8) metabolite not only in plasma but also in cerebrospinal fluid (CSF) and brain tissue. nih.gov This finding is significant as it confirms the distribution of M8 into the central nervous system. The detailed concentration data for M8 in these compartments are available in the supplemental files of the published study, which provides crucial information for assessing its potential role in the treatment of tuberculous meningitis. nih.gov
Comparative Pharmacokinetic Modeling of M8 Across Different Animal Species
Comparative pharmacokinetic modeling for delamanid has been performed using data from mice, rats, and dogs to predict human pharmacokinetic profiles. nih.govresearchgate.net These models have successfully simulated the plasma concentration of the parent drug by accounting for species differences in albumin metabolism. nih.gov
Emerging Research Directions and Translational Perspectives for Delamanid Metabolite M8
Development of Advanced In Vitro and Ex Vivo Models for M8 Pharmacokinetic and Metabolic Studies
The investigation into the pharmacokinetics and metabolism of Delamanid's downstream metabolites, such as M8, currently relies on insights extrapolated from studies focused on the parent drug and its primary metabolite, M1 (DM-6705). The foundational in vitro discovery revealed that Delamanid is uniquely metabolized to M1 primarily by serum albumin, a non-hepatic pathway, rather than cytochrome P450 (CYP) enzymes drugbank.comresearchgate.net. Subsequent metabolism of M1 into a cascade of further metabolites, including M8, involves multiple pathways, with some steps mediated by enzymes like CYP3A4 drugbank.com.
Advanced in vitro models have been utilized to probe the interaction of Delamanid and its main metabolites with various drug transporters. These studies have employed recombinant cell culture systems and membrane vesicles that express key transporters from the ATP-binding cassette (ABC) and solute carrier (SLC) families nih.gov. For instance, cell lines like LLC-PK1, which express specific transporters such as BCRP, have been used to study the flux of Delamanid and M1 across cellular barriers researchgate.net.
However, dedicated in vitro or ex vivo models designed specifically to study the formation, distribution, and clearance of metabolite M8 are not yet established in published literature. The development of such models is a critical next step. Future systems could include:
Precision-cut tissue slices (e.g., liver, lung): These ex vivo models would maintain the complex architecture and metabolic machinery of the organ, offering a more physiologically relevant environment to study the tissue-specific formation and disposition of M8.
Co-cultures of primary human cells: For example, co-cultures of hepatocytes and other liver cells could elucidate the specific enzymatic processes and potential cellular interactions involved in the metabolic pathways leading to M8.
Microphysiological systems (Organs-on-a-Chip): These advanced models could simulate the multi-organ interactions relevant to M8's metabolic fate, providing a dynamic view of its pharmacokinetics that bridges the gap between simple cell culture and whole-organism studies.
These advanced models would be instrumental in isolating the specific metabolic routes that produce M8 and quantifying its rate of formation and elimination, independent of the complexities of in vivo systems.
Application of Omics Technologies (e.g., Metabolomics) in Comprehensive Delamanid Metabolite Profiling
A comprehensive understanding of the full spectrum of Delamanid metabolites is essential for a complete picture of its disposition and potential effects. The initial identification of the eight primary metabolites, including M8, was achieved through the application of sophisticated analytical techniques, namely liquid chromatography-mass spectrometry (LC-MS) analysis of plasma samples from individuals who received repeated oral doses of Delamanid drugbank.comresearchgate.net.
LC-MS is a cornerstone of modern metabolomics, an omics technology focused on the global profiling of small-molecule metabolites in a biological system. While a full-scale metabolomics study has not been explicitly reported, the use of LC-MS represents a targeted application of this approach. This technique allowed for the structural elucidation of metabolites formed through three distinct pathways branching from the crucial starting metabolite, M1 drugbank.com.
The application of broader, untargeted metabolomics approaches could offer a more holistic view of Delamanid's metabolic footprint. Such studies would involve analyzing samples (e.g., plasma, urine, feces) with high-resolution mass spectrometry to capture not only the known metabolites like M8 but also potentially novel, minor, or transient metabolic products. This comprehensive profiling could:
Confirm and refine the currently proposed metabolic pathways nih.gov.
Identify any previously uncharacterized metabolites and their biochemical relationships.
Uncover unexpected metabolic shifts or off-target effects resulting from Delamanid administration.
Provide a quantitative map of the metabolite network, clarifying the relative abundance and flux through the different pathways, including the one leading to M8.
Integrating metabolomics data with other omics technologies, such as proteomics and transcriptomics, could further illuminate the specific enzymes and regulatory networks governing the formation of M8 and other metabolites.
Identification of Unaddressed Research Questions and Future Avenues for Delamanid Metabolite M8 in Antimycobacterial Drug Discovery
Despite its identification as a metabolite of Delamanid, M8 remains largely uncharacterized. Its specific role in the efficacy and safety profile of Delamanid therapy is unknown, presenting several unaddressed research questions and opportunities for future investigation in the field of antimycobacterial drug discovery.
Unaddressed Research Questions:
Pharmacological Activity: Does M8 possess any intrinsic antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains? Its structural difference from the parent compound means its activity cannot be assumed.
Contribution to Safety Profile: Delamanid treatment is associated with potential QT interval prolongation, an effect attributed in part to its metabolites nih.govumn.edu. The specific contribution of M8 to this or other adverse effects is currently unknown and requires quantification.
Pharmacokinetic Profile: What are the precise formation and elimination kinetics, half-life, and tissue distribution of M8 in humans? The lack of a dedicated pharmacokinetic model for M8 limits the ability to predict its exposure and potential impact.
Drug-Drug Interaction Potential: While Delamanid itself appears to have a low risk for metabolic drug-drug interactions, the potential for its metabolites to act as inhibitors or inducers of metabolic enzymes or transporters has not been fully elucidated nih.gov.
Future Research Avenues:
Chemical Synthesis and In Vitro Screening: The first step would be the chemical synthesis of a pure M8 standard. This would enable in vitro screening to determine its Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis and assess its cytotoxicity and potential for QT prolongation in dedicated cellular assays.
Development of Specific Bioanalytical Methods: A validated, sensitive method for the quantification of M8 in biological matrices is necessary to conduct detailed pharmacokinetic studies.
Advanced Modeling: As outlined previously, extending existing PBPK models to include M8 would allow for the simulation of its exposure under different clinical scenarios and help prioritize further clinical investigation.
Addressing these questions will provide a more complete understanding of Delamanid's pharmacology and could offer new insights for the development of next-generation antimycobacterial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
